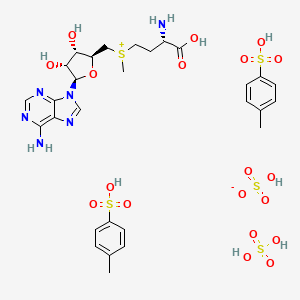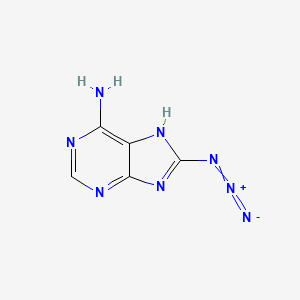![molecular formula C16H21N3S B1229991 1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea](/img/structure/B1229991.png)
1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea is a member of thioureas.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Research has shown the successful synthesis of related thiourea derivatives and their structural characterization through various techniques such as NMR, IR, and X-ray crystallography. For example, El-Kashef et al. (2010) demonstrated the synthesis of thiourea derivatives, leading to different pyridothienopyrimidine derivatives, indicating the versatile nature of thioureas in synthetic chemistry (El-Kashef et al., 2010).
Biological Activities
- Thiourea derivatives have been synthesized and tested for various biological activities, including antifungal and antimicrobial properties. For instance, Rafael del Campo et al. (2004) synthesized thiourea derivatives and tested their antifungal activities against Penicillium digitatum and the yeast Saccharomyces cerevisiae (Rafael del Campo et al., 2004).
Herbicidal Applications
- Certain thiourea derivatives have shown potential as herbicides. Liang Fu-b (2014) synthesized a novel thiourea compound and found it to exhibit good inhibitory activity against certain plant species (Liang Fu-b, 2014).
Electronic and Physical Properties
- Studies on thiourea derivatives like those synthesized by Deng and Yang (1994) have revealed insights into their dielectric properties and potential applications in electronic materials (Deng & Yang, 1994).
Synthesis Methods and Optimization
- Research into the synthesis methods of thiourea derivatives has been a significant area of interest. Meng L. (2011) developed a one-pot method for synthesizing 6-Methyl-2-thiouracil, a thiourea derivative, highlighting the efficiency and yield optimization in the synthesis process (Meng L., 2011).
Fluorescence and Optical Properties
- Some thiourea derivatives exhibit fluorescence properties, making them useful in various applications. Al-Masoudi et al. (2015) synthesized monastrol analogs conjugated with fluorescent coumarin scaffolds, indicating the potential of thioureas in developing fluorescent materials (Al-Masoudi et al., 2015).
Catalytic Applications
- Thiourea derivatives have also been explored for their catalytic properties. Huang and Jacobsen (2006) demonstrated that primary amine-thiourea derivatives are highly enantioselective catalysts for certain chemical reactions (Huang & Jacobsen, 2006).
Eigenschaften
Produktname |
1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea |
|---|---|
Molekularformel |
C16H21N3S |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
1-(2-ethyl-6-methylphenyl)-3-[(1-methylpyrrol-2-yl)methyl]thiourea |
InChI |
InChI=1S/C16H21N3S/c1-4-13-8-5-7-12(2)15(13)18-16(20)17-11-14-9-6-10-19(14)3/h5-10H,4,11H2,1-3H3,(H2,17,18,20) |
InChI-Schlüssel |
XUAZDDKUQXFIIH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=S)NCC2=CC=CN2C)C |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=S)NCC2=CC=CN2C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




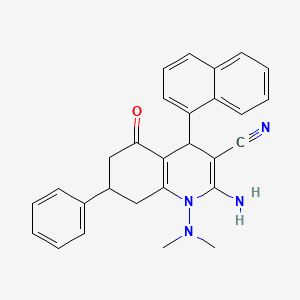
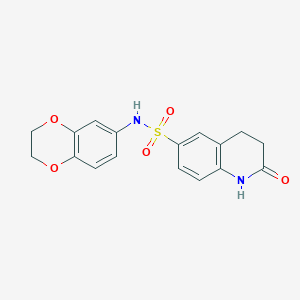
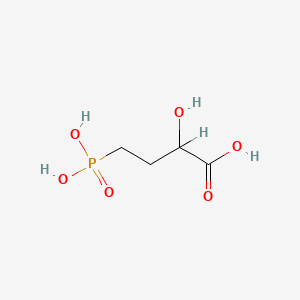
![N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1229915.png)
![N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1229916.png)
![N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1229917.png)

![4-(dimethylsulfamoyl)benzoic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1229921.png)
![Spiro[4.4]nonane-1,6-diol](/img/structure/B1229922.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229923.png)
